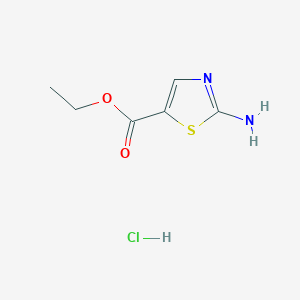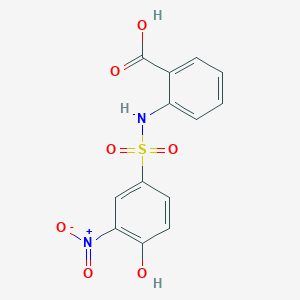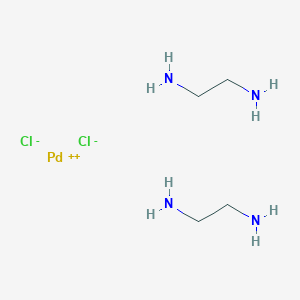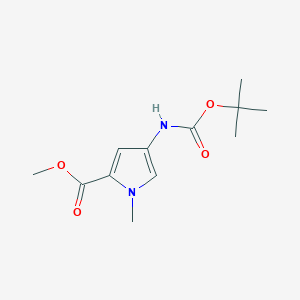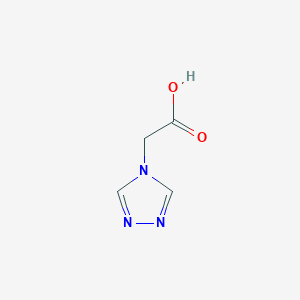
2-(4H-1,2,4-triazol-4-yl)acetic acid
Vue d'ensemble
Description
“2-(4H-1,2,4-triazol-4-yl)acetic acid” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .
Synthesis Analysis
A common method of synthesizing “2-(4H-1,2,4-triazol-4-yl)acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-4-yl)ketone with sodium cyanate, then heating to generate the related triazole derivative. The final product is obtained through acid hydrolysis .Molecular Structure Analysis
The molecular structure of “2-(4H-1,2,4-triazol-4-yl)acetic acid” is characterized by a 1,2,4-triazole ring attached to an acetic acid group .Physical And Chemical Properties Analysis
“2-(4H-1,2,4-triazol-4-yl)acetic acid” has a molecular weight of 127.10 g/mol . It has a melting point of 161-165°C . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Applications De Recherche Scientifique
Anticancer Applications
1,2,4-triazole derivatives, including 2-(4H-1,2,4-triazol-4-yl)acetic acid, have shown promising results in cancer research . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Applications
1,2,4-triazole derivatives have demonstrated significant antimicrobial activities . They have been synthesized and tested against various microorganisms, and some of them have shown good or moderate activities against the test microorganisms .
Anti-Inflammatory Applications
1,2,4-triazole compounds have been reported to have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .
Antidepressant Applications
1,2,4-triazole compounds have also been studied for their potential antidepressant effects . They could be used in the treatment of various mood disorders .
Antiviral Applications
1,2,4-triazole compounds have shown potential antiviral properties . They could be used in the treatment of various viral infections .
Antifungal Applications
1,2,4-triazole compounds have demonstrated significant antifungal activities . They could be used in the treatment of various fungal infections .
Antitubercular Applications
1,2,4-triazole compounds have been reported to have antitubercular properties . They could be used in the treatment of tuberculosis .
Analgesic Applications
1,2,4-triazole compounds have also been studied for their potential analgesic effects . They could be used in the treatment of various pain conditions .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
It’s known that the triazole ring, a common feature in many bioactive compounds, can interact with biological targets through hydrogen bonding and dipole-dipole interactions . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given its potential cytotoxic activity , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Propriétés
IUPAC Name |
2-(1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHXOPRCBNQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512373 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-yl)acetic acid | |
CAS RN |
110822-97-4 | |
| Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4H-1,2,4-triazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4H-1,2,4-triazol-4-yl)acetic acid interact with molybdenum(VI) oxide to form a catalytic material? What is the impact of this interaction on the material's structure?
A1: 2-(4H-1,2,4-Triazol-4-yl)acetic acid (trglyH) acts as a ligand, coordinating with molybdenum(VI) oxide (MoO3) to form a coordination polymer. [] The trglyH ligand exists in a zwitterionic form within the structure. The carboxylate group (-CO2-) of trglyH bridges two Mo(VI) centers in a μ2-η1 : η1 fashion, meaning it binds to both metal centers through a single oxygen atom. Interestingly, the positively charged triazolium group remains uncoordinated. This specific coordination mode leads to the formation of a ribbon-like motif where edge-sharing MoO6 octahedra are linked together via μ3-O bridges. [] This unique structural arrangement contributes to the material's catalytic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



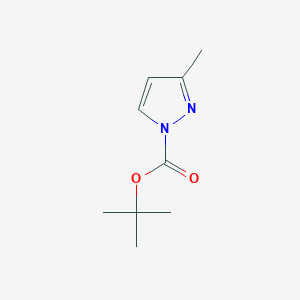
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

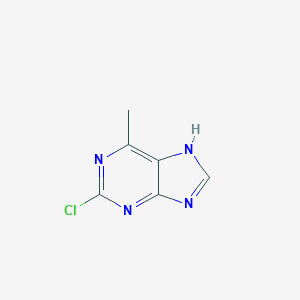


![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)
